A Technical Guide to 1-(3-Aminophenyl)-3-methylimidazolidin-2-one: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 1-(3-Aminophenyl)-3-methylimidazolidin-2-one: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core chemical and physical properties, explore plausible synthetic routes with detailed experimental considerations, and illuminate its primary application as a strategic building block in the development of targeted protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.
Introduction & Strategic Significance
The imidazolidin-2-one scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs. Its rigid, five-membered ring structure often provides an optimal framework for orienting functional groups for potent and selective interaction with biological targets.
1-(3-Aminophenyl)-3-methylimidazolidin-2-one (CAS No. 517918-82-0) has emerged as a particularly important derivative.[1] Its significance lies not in its own inherent biological activity, but in its role as a versatile intermediate and building block, especially within the rapidly advancing field of Targeted Protein Degradation (TPD). Commercial suppliers classify it as a "Protein Degrader Building Block," highlighting its utility in constructing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).[1] The molecule's structure features a stable cyclic urea core, a methyl group at the N3 position, and a crucial primary aromatic amine on a phenyl ring at the N1 position. This amine serves as a key chemical handle for covalently linking the imidazolidinone moiety to other molecular fragments, making it an indispensable tool for drug discovery programs.
Caption: Chemical structure of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one.
Physicochemical & Spectroscopic Properties
A clear understanding of the compound's fundamental properties is essential for its effective use in synthesis and research.
Core Properties
The key identifying and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 517918-82-0 | [1] |
| Molecular Formula | C₁₀H₁₃N₃O | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| IUPAC Name | 1-(3-aminophenyl)-3-methylimidazolidin-2-one | [2] |
| InChIKey | BKKKYVAWUMMSGU-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CN1CCN(C1=O)C2=CC=CC(=C2)N | [3] |
| Typical Purity | ≥98% | [1] |
| Physical Form | Solid | [4] |
Spectroscopic Characterization (Predicted)
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
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Aromatic Region (approx. 6.5-7.5 ppm): Four protons on the aminophenyl ring will appear as a complex multiplet pattern, characteristic of a 1,3-disubstituted benzene ring.
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Imidazolidinone Ring (approx. 3.0-4.0 ppm): Two sets of triplets corresponding to the two methylene (-CH₂-) groups in the cyclic urea core.
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Amine Protons (approx. 3.5-5.0 ppm): A broad singlet for the two -NH₂ protons, which may exchange with D₂O.
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N-Methyl Group (approx. 2.8-3.0 ppm): A sharp singlet integrating to three protons for the -CH₃ group.
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-
¹³C NMR Spectroscopy: The carbon spectrum will provide a clear fingerprint:
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Carbonyl Carbon (approx. 155-160 ppm): A single peak for the urea C=O.
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Aromatic Carbons (approx. 110-150 ppm): Six distinct signals for the carbons of the phenyl ring.
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Imidazolidinone Carbons (approx. 40-55 ppm): Two signals for the methylene carbons of the five-membered ring.
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N-Methyl Carbon (approx. 30-35 ppm): A single signal for the methyl carbon.
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-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula via the exact mass of the molecular ion. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, provide an additional layer of identification.[3]
| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |
| [M+H]⁺ | 192.11315 | 141.5 |
| [M+Na]⁺ | 214.09509 | 150.0 |
| [M+K]⁺ | 230.06903 | 146.8 |
| [M-H]⁻ | 190.09859 | 145.5 |
| Data sourced from PubChemLite prediction.[3] |
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key vibrational bands:
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N-H Stretching (approx. 3350-3450 cm⁻¹): Two distinct bands for the primary amine.
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C-H Stretching (approx. 2850-3100 cm⁻¹): For aliphatic and aromatic C-H bonds.
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C=O Stretching (approx. 1680-1700 cm⁻¹): A strong absorption for the cyclic urea carbonyl group.
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N-H Bending (approx. 1600-1650 cm⁻¹): Overlapping with aromatic C=C stretching.
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Synthesis and Reactivity
The synthesis of 1-(3-aminophenyl)-3-methylimidazolidin-2-one can be approached through several established methods for forming the imidazolidin-2-one core. A logical and modern approach is based on the acid-catalyzed intramolecular cyclization of a suitably substituted urea precursor.
Retrosynthetic Analysis and Proposed Route
A plausible retrosynthetic pathway involves disconnecting the final product into manageable precursors. The synthesis hinges on forming the imidazolidinone ring and ensuring the correct substitution pattern on the aromatic ring.
Caption: Retrosynthetic analysis for the target molecule.
This analysis leads to a robust forward synthesis starting from commercially available materials. The key steps are urea formation, acid-catalyzed cyclization to form the imidazolidinone ring, and a final reduction of the nitro group to the target amine.
Experimental Protocol (Exemplar)
This protocol is a representative methodology based on published procedures for similar structures, such as those described by Baklanov et al.[5][6] It is designed to be self-validating, with clear endpoints for each stage.
Workflow Overview
Caption: Synthetic workflow from starting materials to the final product.
Step 1: Synthesis of N-(2,2-Dimethoxyethyl)-N-methyl-N'-(3-nitrophenyl)urea
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N-(2,2-dimethoxyethyl)methylamine (1.0 eq.) and anhydrous benzene or toluene (approx. 0.5 M).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add a solution of 3-nitrophenyl isocyanate (1.0 eq.) in the same solvent dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Causality: The dropwise addition at low temperature is critical to control the exothermic reaction between the amine and the highly reactive isocyanate, preventing side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours.
-
Work-up: Remove the solvent under reduced pressure. The resulting solid or oil is the crude urea precursor, which is often of sufficient purity to proceed to the next step.
Step 2: Synthesis of 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one
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Reaction Setup: Dissolve the crude urea precursor from Step 1 in toluene (approx. 0.2 M) in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Add trifluoroacetic acid (TFA, approx. 0.2 eq.) to the solution.
-
Causality: TFA acts as a strong acid catalyst. It protonates one of the acetal methoxy groups, which then eliminates as methanol. This generates a reactive oxocarbenium ion, which is attacked by the urea nitrogen to initiate cyclization.
-
-
Cyclization: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature, wash with saturated sodium bicarbonate solution to neutralize the TFA, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
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Catalytic Hydrogenation (Preferred Method): Dissolve the nitro-intermediate from Step 2 in ethanol or ethyl acetate. Add palladium on carbon (10% Pd/C, 5-10 mol%).
-
Reduction: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Causality: Palladium on carbon is a highly efficient and clean catalyst for the reduction of aromatic nitro groups to primary amines using molecular hydrogen. The reaction is typically high-yielding with minimal byproducts.
-
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product. If necessary, further purification can be achieved by recrystallization or chromatography.
Chemical Reactivity
The reactivity of 1-(3-aminophenyl)-3-methylimidazolidin-2-one is dominated by its primary aromatic amine. This functional group is a versatile nucleophile and a cornerstone of its utility in synthesis.
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Amide Bond Formation: The amine readily reacts with activated carboxylic acids (e.g., acid chlorides, acyl-imidazoles) or with carboxylic acids in the presence of coupling reagents (e.g., HATU, EDC) to form stable amide bonds. This is the most common reaction used to attach this fragment to linkers in PROTAC synthesis.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary amines.
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Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base affords sulfonamides.
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Diazotization: The amine can be converted to a diazonium salt, which can then undergo Sandmeyer-type reactions, although this is less common in its intended applications.
The imidazolidin-2-one ring is generally stable to a wide range of reaction conditions used to modify the aminophenyl group.
Applications in Drug Development
The primary and most compelling application for this molecule is as a key structural component in the design of bifunctional targeted protein degraders.
Building Block for PROTACs
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC is composed of three parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them.
1-(3-Aminophenyl)-3-methylimidazolidin-2-one often serves as, or is part of, the E3 ligase ligand moiety. The aminophenyl group provides the ideal attachment point for elaboration into the linker, which is a critical determinant of a PROTAC's efficacy.
Caption: Role of the title compound in a generic PROTAC structure.
Safety, Handling, and Storage
As a fine chemical intended for research, proper safety protocols are mandatory. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, we can infer necessary precautions from closely related structures like 1,3-Dimethyl-2-imidazolidinone (DMI) and general principles of chemical safety.[7][8][9]
| Hazard Class (Anticipated) | Recommended Precaution | Source (Analogy) |
| Serious Eye Damage/Irritation | Wear safety glasses with side shields or goggles. | [7][9] |
| Skin Irritation / Harmful if Absorbed | Wear nitrile or other appropriate chemical-resistant gloves. Use a lab coat. | [7] |
| Harmful if Swallowed | Do not ingest. Wash hands thoroughly after handling. | [7] |
| Reproductive Toxicity (Suspected) | Avoid exposure, especially for individuals of childbearing potential. Handle in a well-ventilated area or chemical fume hood. | [9] |
| Combustibility | Keep away from heat, sparks, and open flames. Store in a cool, dry place. | [8] |
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Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect the reactive amine from slow oxidation.[8]
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Disclaimer: This information is based on analogous compounds. Researchers must perform a specific risk assessment before handling 1-(3-aminophenyl)-3-methylimidazolidin-2-one and consult the supplier-specific SDS if available.
Conclusion
1-(3-Aminophenyl)-3-methylimidazolidin-2-one is more than just a heterocyclic molecule; it is a strategic enabler in the field of chemical biology and drug discovery. Its well-defined structure, predictable reactivity centered on a versatile primary amine, and its stability make it an exceptionally valuable building block. Its primary role in the synthesis of targeted protein degraders places it at the forefront of innovative therapeutic design, offering researchers a reliable and effective tool for constructing complex, biologically active molecules.
References
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Title: 1-(3-Aminophenyl)-3-methylimidazolidin-2-one, min 98%, 250 mg. Source: CP Lab Safety. URL: [Link]
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Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Source: MDPI. URL: [Link]
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Title: 1-(3-aminophenyl)-3-methylimidazolidin-2-one. Source: PubChemLite. URL: [Link]
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Title: 1-(3-aminophenyl)imidazolidin-2-one. Source: PubChemLite. URL: [Link]
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Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Source: National Institutes of Health (PMC). URL: [Link]
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Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Source: MDPI. URL: [Link]
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Title: Preparations and mass spectral fragmentations of some 3-(1- phenylethylidene)amino-2-thioxo-imidazolidin-4-one derivatives. Source: ResearchGate. URL: [Link]
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Title: (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Source: MDPI. URL: [Link]
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